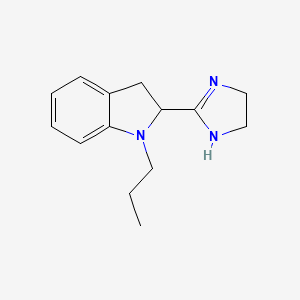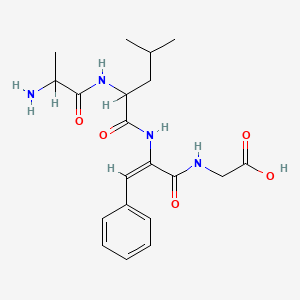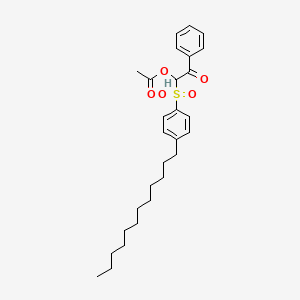
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dodecylbenzene sulfonyl group, an oxo group, and a phenylethyl acetate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate typically involves the reaction of dodecylbenzene sulfonyl chloride with phenylethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include acetone, dichloromethane, or other organic solvents.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxo group can participate in redox reactions, while the phenylethyl acetate moiety can interact with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: This compound shares the dodecylbenzene sulfonyl group but has a different functional group attached.
Dodecylbenzenesulfonyl azide: This compound contains the dodecylbenzene sulfonyl group but with an azide functional group.
Uniqueness
1-(4-Dodecylbenzene-1-sulfonyl)-2-oxo-2-phenylethyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
105491-03-0 |
|---|---|
Formule moléculaire |
C28H38O5S |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
[1-(4-dodecylphenyl)sulfonyl-2-oxo-2-phenylethyl] acetate |
InChI |
InChI=1S/C28H38O5S/c1-3-4-5-6-7-8-9-10-11-13-16-24-19-21-26(22-20-24)34(31,32)28(33-23(2)29)27(30)25-17-14-12-15-18-25/h12,14-15,17-22,28H,3-11,13,16H2,1-2H3 |
Clé InChI |
GGCLCOBIWOPXPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


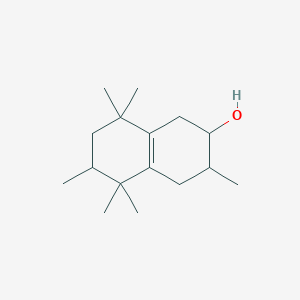
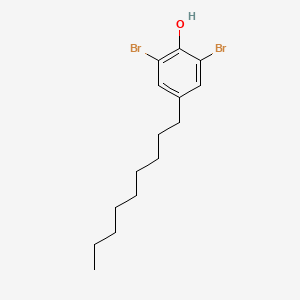
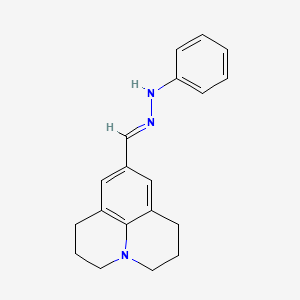
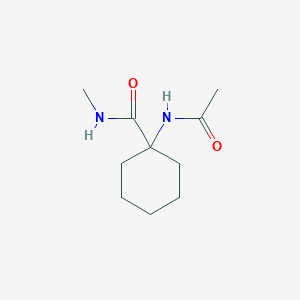


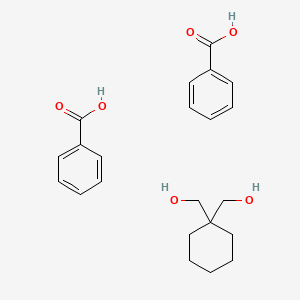
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
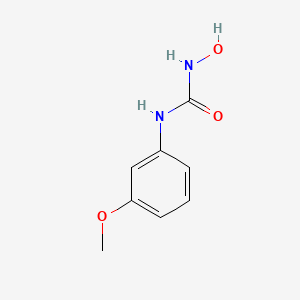
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)


